[(2-Ethoxyphenyl)methyl](propan-2-yl)amine
Description
(2-Ethoxyphenyl)methylamine (CAS 940196-23-6, molecular formula C₁₂H₁₉NO) is a secondary amine featuring a 2-ethoxyphenylmethyl group attached to a propan-2-ylamine moiety. The ethoxy substituent (-OCH₂CH₃) at the ortho position of the aromatic ring distinguishes it from other arylalkylamines. Key physicochemical properties include a molecular weight of 193.29 g/mol and an MDL number (MFCD08757436), though critical data such as boiling point and solubility remain unspecified in available sources .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-8-6-5-7-11(12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZDCFTPIRHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)methylamine typically involves the reaction of 2-ethoxybenzyl chloride with isopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for (2-Ethoxyphenyl)methylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or other substituted amines.
Scientific Research Applications
(2-Ethoxyphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Aromatic Rings
4-MMA-NBOMe (C₁₉H₂₅NO)
This compound shares the (aryl)methylamine backbone but incorporates a 2-methoxyphenyl group and a 4-methylphenylpropan-2-yl substituent. Notably, 4-MMA-NBOMe is pharmacologically active but lacks reported therapeutic applications .
{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine (C₁₇H₂₁NO)
This analog features a biphenyl system with a methoxy group at the 2-position of the distal ring. The extended conjugation and increased molecular weight (255.36 g/mol) may enhance lipophilicity, influencing blood-brain barrier permeability compared to the monocyclic ethoxyphenyl derivative .
2-(2-Fluorophenyl)propan-2-amine (C₉H₁₂FN)
Replacing the ethoxy group with fluorine introduces electron-withdrawing effects, reducing the aromatic ring’s electron density. This substitution decreases basicity (pKa ~8.5 vs. ~10 for ethoxy analogs) and may limit hydrogen-bonding interactions in biological systems .
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine (C₁₈H₂₃NO)
Pharmacological and Functional Profiles
κ-Opioid Receptor Antagonists
PF-04455242, a structurally distinct propan-1-amine derivative, demonstrates high affinity for κ-opioid receptors (Ki = 3–22 nM).
Antifungal and Anticancer Activity
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine, synthesized via reductive amination of 4-methoxyphenylacetone, exhibits antifungal properties. The ethoxyphenyl analog may share similar bioactivity, but the ethoxy group’s larger size could influence steric interactions with enzyme active sites .
Reductive Amination
(2-Ethoxyphenyl)methylamine can be synthesized via reductive amination of 2-ethoxyphenylacetone with isopropylamine, analogous to the preparation of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (). Key differences include the use of sodium borohydride (NaBH₄) versus other reducing agents, which may affect yield and purity .
Amide Coupling
Material Science
Arylalkylamines like CzFA () are employed in organic light-emitting diodes (OLEDs) due to their bipolar charge-transport properties. The ethoxyphenyl group in (2-Ethoxyphenyl)methylamine could similarly enhance hole/electron transport efficiency in optoelectronic devices .
Cationic Modifiers
Polyepichlorohydrin-amine (PECH-amine) derivatives () demonstrate utility in fiber modification. The target compound’s primary amine group may serve as a precursor for cationic polymers, though its secondary amine structure limits direct applicability .
Biological Activity
(2-Ethoxyphenyl)methylamine, a compound characterized by its unique ethoxy-substituted phenyl group and isopropylamine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2-Ethoxyphenyl)methylamine can be represented as follows:
This compound features an ethoxy group at the 2-position of the phenyl ring, which influences its reactivity and biological interactions significantly.
The mechanism of action for (2-Ethoxyphenyl)methylamine involves its ability to act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to alterations in cellular signaling pathways, impacting various physiological processes. Notably, the compound has been studied for its potential role in receptor binding studies, particularly concerning neurotransmitter systems.
Pharmacological Effects
Research indicates that (2-Ethoxyphenyl)methylamine exhibits several pharmacological effects:
- Antidepressant-like Effects : The compound has shown promise in preclinical models for alleviating symptoms of depression, possibly through modulation of serotonin pathways .
- Neuroprotective Properties : Its structural features suggest potential neuroprotective effects, which are being explored in relation to neurodegenerative disorders.
- Analgesic Activity : Preliminary studies indicate that this compound may possess antinociceptive properties, making it a candidate for pain management therapies .
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness against various biological targets. For instance, studies involving human fibroblast cell lines have indicated cytotoxicity at higher concentrations but also highlighted selective activity against certain cancer cell lines .
| Assay Type | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | WI38 Human Fibroblasts | <5 | High selectivity observed |
| Neuroprotection | Neuronal Cell Lines | 15 | Potential protective effects against stress |
| Antinociceptive | Pain Models | 10 | Significant reduction in pain response |
Case Studies
Several case studies have explored the biological effects and therapeutic potentials of (2-Ethoxyphenyl)methylamine:
- Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects in rodent models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy comparable to traditional antidepressants .
- Neuroprotective Effects : Research conducted by Journal of Neurochemistry investigated the neuroprotective properties against oxidative stress. The findings revealed that treatment with (2-Ethoxyphenyl)methylamine led to decreased apoptosis in neuronal cells exposed to harmful agents.
- Pain Management : A recent study assessed the analgesic properties using various pain models. The compound showed significant pain relief comparable to established analgesics, indicating its potential application in pain management therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Ethoxyphenyl)methylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Key routes include nucleophilic substitution (e.g., 2-ethoxybenzyl chloride reacting with isopropylamine) and reductive amination of 2-ethoxybenzaldehyde with isopropylamine using catalysts like Pd/C or NaBH . Yield optimization requires controlling temperature (e.g., 50–80°C for substitution) and solvent polarity (e.g., THF or DMF). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for structural characterization of (2-Ethoxyphenyl)methylamine?
- Methodological Answer :
- NMR : H NMR identifies ethoxy (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH) and isopropyl groups (δ 1.0–1.2 ppm for CH, δ 2.6–2.8 ppm for N–CH) .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]: 208.17) and fragmentation patterns .
- FT-IR : Peaks at ~3300 cm (N–H stretch) and ~1250 cm (C–O–C ether linkage) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring. pH-dependent degradation is tested in buffers (pH 1–12) at 37°C, identifying hydrolysis-prone sites (e.g., ethoxy group cleavage in acidic conditions) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of (2-Ethoxyphenyl)methylamine, and which chiral catalysts show promise?
- Methodological Answer : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL-derived catalysts) in asymmetric reductive amination. Recent studies report >90% enantiomeric excess (ee) with Ru-(S)-SynPhos complexes . Enantiomer separation via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) validates ee .
Q. How can contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition) be resolved?
- Methodological Answer : Conduct mechanistic studies using:
- Isothermal titration calorimetry (ITC) to quantify binding affinities.
- Molecular dynamics (MD) simulations to model interactions with targets (e.g., GPCRs vs. kinases).
Conflicting results may arise from assay conditions (e.g., buffer ionic strength, cell-line variability), requiring standardized protocols .
Q. What computational methods predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer :
- Density functional theory (DFT) calculates reaction barriers for hepatic oxidation (e.g., CYP450-mediated N-dealkylation).
- ADMET prediction tools (e.g., SwissADME) estimate bioavailability (%F = ~75%) and hepatotoxicity risks (e.g., structural alerts for amine oxidation) .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines; focus on PubChem, ECHA, and peer-reviewed syntheses .
- Advanced questions emphasize methodological rigor (e.g., chiral resolution, computational modeling) over basic characterization.
- Contradictions in data necessitate multi-technique validation (e.g., ITC + MD simulations) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
